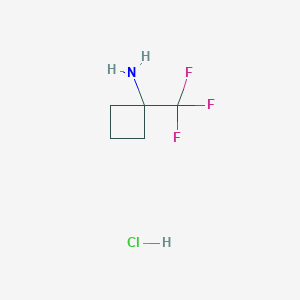
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
Vue d'ensemble
Description
1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is an organic compound with the CAS Number: 1260768-75-9 . It has a molecular weight of 175.58 and its IUPAC name is 1-(trifluoromethyl)cyclobutanamine hydrochloride . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular formula of this compound is C5H9ClF3N . The InChI code is 1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H and the InChI key is MNWDPLQMMPTWME-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at temperatures between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Reactivity
- Diastereoselective Synthesis : A study by Hu et al. (2023) describes the diastereoselective synthesis of trifluoromethylated cyclobutane derivatives using visible light-induced [2+2]-photocycloaddition. This method produces stereodefined trifluoromethylated cyclobutane alcohols, carboxylic acids, and amines, demonstrating its utility in creating complex molecular architectures (Hu et al., 2023).
- Catalyzed Hydroamination : Feng et al. (2019, 2020) explored the CuH-catalyzed hydroamination of strained trisubstituted alkenes to create polysubstituted aminocyclobutanes. This process is noted for its high diastereo- and enantioselectivity, crucial for synthesizing biologically active compounds (Feng et al., 2019), (Feng et al., 2020).
Applications in Biological Compounds
- Antineoplastic Potential : The antineoplastic bioactivities of trifluoromethylated cyclobutane compounds were studied by Hu et al. (2023), showing significant potential comparable to cisplatin, a widely used chemotherapy drug (Hu et al., 2023).
- Antibacterial Activity : Prasad (2021) synthesized novel trifluoromethylated compounds related to 1-amino-cyclobutane-1-carboxylic acid, evaluating their antibacterial activity. Such compounds can provide insights into new antibacterial agents (Prasad, 2021).
Development of New Synthetic Methods
- Intramolecular Amination : Skvorcova et al. (2017) developed a method for creating 1-amino-1-hydroxymethylcyclobutane derivatives via intramolecular amination, offering new pathways for synthesizing complex cyclobutane-based structures (Skvorcova et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride are currently unknown. This compound is relatively new, and research is ongoing to identify its specific targets within biological systems .
Mode of Action
The mode of action of this compound is not fully understood at this time. The compound contains a cyclobutane ring, which is relatively rigid compared to larger cyclic structures. This rigidity can affect how the molecule interacts with other molecules. The presence of the trifluoromethyl group introduces electron-withdrawing character, potentially influencing the molecule’s reactivity.
Biochemical Pathways
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be blood-brain barrier permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its unique structure has generated interest in its potential applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWDPLQMMPTWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697076 | |
| Record name | 1-(Trifluoromethyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260768-75-9 | |
| Record name | 1-(Trifluoromethyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



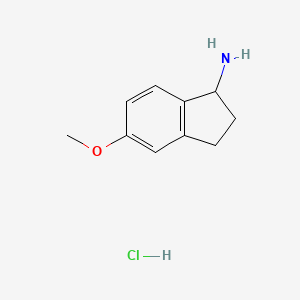

![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)

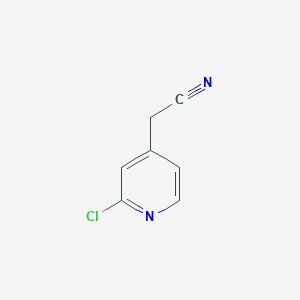
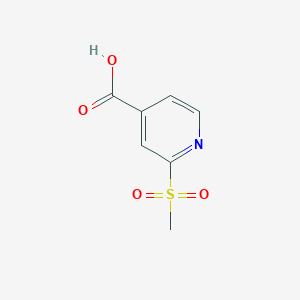
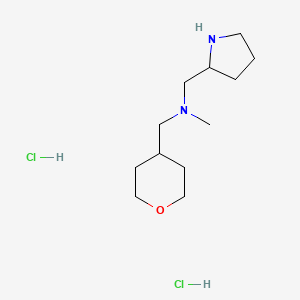
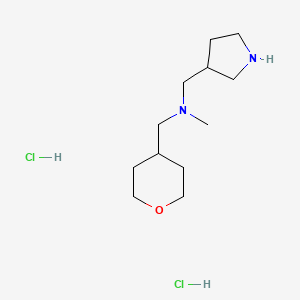
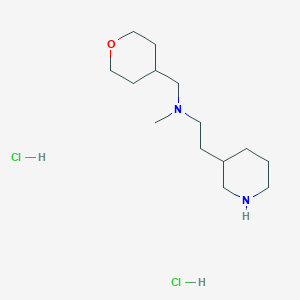
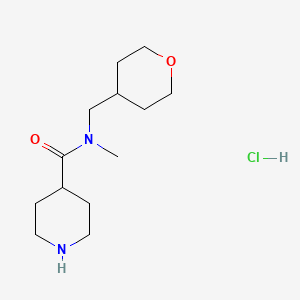
![N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424162.png)
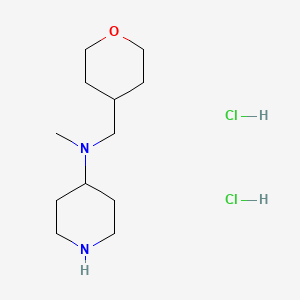
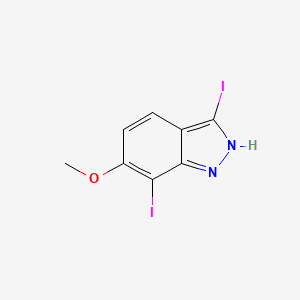
![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)